molecular formula C6H2Cl2F2O2S B1463568 6-Chloro-2,3-difluorobenzenesulfonyl chloride CAS No. 1208078-24-3

6-Chloro-2,3-difluorobenzenesulfonyl chloride

Cat. No. B1463568
M. Wt: 247.05 g/mol
InChI Key: WBXCGHIQPPUCPK-UHFFFAOYSA-N
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Description

“6-Chloro-2,3-difluorobenzenesulfonyl chloride” is a chemical compound with the molecular formula C6H2Cl2F2O2S . It has a molecular weight of 247.05 g/mol.


Molecular Structure Analysis

The molecular structure of “6-Chloro-2,3-difluorobenzenesulfonyl chloride” consists of a benzene ring with two fluorine atoms, a chlorine atom, and a sulfonyl chloride group attached to it .

Scientific Research Applications

  • Friedel-Crafts Acylation

    • Scientific Field : Organic Chemistry .
    • Application Summary : 6-Chloro-2,3-difluorobenzenesulfonyl chloride can potentially be used in Friedel-Crafts acylation, a type of electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring .
    • Method of Application : The reaction typically involves the use of a Lewis acid catalyst, such as metal halogen acid, metal oxide, metal triflate, or ionic liquids . The acyl group is introduced to the aromatic ring through the formation of a complex between the Lewis acid and the acylating agent .
    • Results or Outcomes : The Friedel-Crafts acylation is a key reaction in the synthesis of a wide range of products, including natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
  • Drug Delivery Systems

    • Scientific Field : Nanotechnology and Medicine .
    • Application Summary : Fullerenes, such as C60, Si- or Al-doped C60, have been studied for their potential use as drug delivery vehicles . 6-Chloro-2,3-difluorobenzenesulfonyl chloride could potentially interact with these fullerenes .
    • Method of Application : The interaction mechanisms between the fullerenes and 6-Chloro-2,3-difluorobenzenesulfonyl chloride were investigated using quantum mechanical calculations .
    • Results or Outcomes : The calculated binding energies suggest that doping of fullerene nanocage enhances the interaction mechanism and alters the chemical and electronic properties . This could potentially improve drug delivery systems .
  • Synthesis of 2,6-Difluorobenzenesulfonamide

    • Scientific Field : Organic Chemistry .
    • Application Summary : 6-Chloro-2,3-difluorobenzenesulfonyl chloride can be used in the synthesis of 2,6-difluorobenzenesulfonamide .
    • Method of Application : The exact method of synthesis would depend on the specific reaction conditions and the other reactants involved .
    • Results or Outcomes : The product, 2,6-difluorobenzenesulfonamide, could potentially be used in further chemical reactions .
  • Synthesis of Benzoxathiazocine 1,1-Dioxides Core Scaffolds

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : 6-Chloro-2,3-difluorobenzenesulfonyl chloride can be used in the synthesis of benzoxathiazocine 1,1-dioxides core scaffolds .
    • Method of Application : The exact method of synthesis would depend on the specific reaction conditions and the other reactants involved .
    • Results or Outcomes : The product, benzoxathiazocine 1,1-dioxides core scaffolds, could potentially be used in the development of new pharmaceuticals .
  • Synthesis of Fluorinated Building Blocks

    • Scientific Field : Organic Chemistry .
    • Application Summary : 6-Chloro-2,3-difluorobenzenesulfonyl chloride can be used in the synthesis of fluorinated building blocks .
    • Method of Application : The exact method of synthesis would depend on the specific reaction conditions and the other reactants involved .
    • Results or Outcomes : The product, fluorinated building blocks, could potentially be used in further chemical reactions .
  • Preparation of Difluorophenyllithium

    • Scientific Field : Organic Chemistry .
    • Application Summary : 6-Chloro-2,3-difluorobenzenesulfonyl chloride can be prepared by reacting difluorophenyllithium with sulfuryl chloride .
    • Method of Application : The exact method of preparation would depend on the specific reaction conditions and the other reactants involved .
    • Results or Outcomes : The product, difluorophenyllithium, could potentially be used in further chemical reactions .

properties

IUPAC Name

6-chloro-2,3-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2O2S/c7-3-1-2-4(9)5(10)6(3)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXCGHIQPPUCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-difluorobenzenesulfonyl chloride

CAS RN

1208078-24-3
Record name 6-chloro-2,3-difluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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